molecular formula C37H42N2O7 B12298491 11beta,17-dihydroxypregn-4-ene-3,20-dione 21-[(1-benzyl-1H-indazol-3-yl)oxy]acetate

11beta,17-dihydroxypregn-4-ene-3,20-dione 21-[(1-benzyl-1H-indazol-3-yl)oxy]acetate

Cat. No.: B12298491
M. Wt: 626.7 g/mol
InChI Key: DYVIEGCPUPGXOH-UHFFFAOYSA-N
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Description

11beta,17-dihydroxypregn-4-ene-3,20-dione 21-[(1-benzyl-1H-indazol-3-yl)oxy]acetate is a synthetic steroid derivative. This compound is known for its potential applications in various fields, including medicine and biochemistry. It is structurally related to hydrocortisone, a well-known glucocorticoid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,17-dihydroxypregn-4-ene-3,20-dione 21-[(1-benzyl-1H-indazol-3-yl)oxy]acetate involves multiple steps. The starting material is typically a steroid backbone, which undergoes various chemical modifications to introduce the desired functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

11beta,17-dihydroxypregn-4-ene-3,20-dione 21-[(1-benzyl-1H-indazol-3-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form additional hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce carbonyl groups to hydroxyl groups.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxyl or carbonyl derivatives, while reduction may produce more hydroxylated compounds.

Scientific Research Applications

11beta,17-dihydroxypregn-4-ene-3,20-dione 21-[(1-benzyl-1H-indazol-3-yl)oxy]acetate has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: Utilized in the synthesis of other steroid derivatives and as a precursor for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 11beta,17-dihydroxypregn-4-ene-3,20-dione 21-[(1-benzyl-1H-indazol-3-yl)oxy]acetate involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular processes, including inflammation, immune response, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Hydrocortisone: A naturally occurring glucocorticoid with anti-inflammatory properties.

    Prednisolone: A synthetic glucocorticoid used to treat a variety of inflammatory and autoimmune conditions.

    Dexamethasone: A potent synthetic glucocorticoid with a longer duration of action compared to hydrocortisone.

Uniqueness

11beta,17-dihydroxypregn-4-ene-3,20-dione 21-[(1-benzyl-1H-indazol-3-yl)oxy]acetate is unique due to its specific structural modifications, which may confer distinct pharmacological properties and therapeutic potential. Its benzyl-indazole moiety differentiates it from other glucocorticoids and may influence its binding affinity and selectivity for glucocorticoid receptors.

Properties

Molecular Formula

C37H42N2O7

Molecular Weight

626.7 g/mol

IUPAC Name

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 2-(1-benzylindazol-3-yl)oxyacetate

InChI

InChI=1S/C37H42N2O7/c1-35-16-14-25(40)18-24(35)12-13-26-28-15-17-37(44,36(28,2)19-30(41)33(26)35)31(42)21-45-32(43)22-46-34-27-10-6-7-11-29(27)39(38-34)20-23-8-4-3-5-9-23/h3-11,18,26,28,30,33,41,44H,12-17,19-22H2,1-2H3

InChI Key

DYVIEGCPUPGXOH-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)COC5=NN(C6=CC=CC=C65)CC7=CC=CC=C7)O)C)O

Origin of Product

United States

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